molecular formula C25H20Cl2N4O2 B448761 N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B448761
M. Wt: 479.4g/mol
InChI Key: LBSURSSKTAUJNG-RWPZCVJISA-N
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Description

N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and dichlorobenzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Benzylidene Moiety: The benzylidene group is typically introduced through a condensation reaction between the pyrazole derivative and benzaldehyde or its derivatives.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with a nucleophilic site on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(benzyloxy)benzylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in

Properties

Molecular Formula

C25H20Cl2N4O2

Molecular Weight

479.4g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C25H20Cl2N4O2/c26-21-11-10-20(22(27)14-21)16-31-13-12-23(30-31)25(32)29-28-15-19-8-4-5-9-24(19)33-17-18-6-2-1-3-7-18/h1-15H,16-17H2,(H,29,32)/b28-15+

InChI Key

LBSURSSKTAUJNG-RWPZCVJISA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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